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molecular formula C12H16O3 B1361284 4-Isobutoxy-3-methoxybenzaldehyde CAS No. 66488-79-7

4-Isobutoxy-3-methoxybenzaldehyde

Cat. No. B1361284
M. Wt: 208.25 g/mol
InChI Key: AIAGRBSXKXJZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249115B2

Procedure details

In 250 ml three necked flask, equipped with reflux condenser, mechanical stirrer, 30.4 g (200 mmol) of vanillin, 28 g (200 mmol) of dry K2CO3 and 150 ml of abs. dimethylformamide are placed in the flow of argon. The mixture is stirred for 20 min in argon condition, then 34.3 g (250 mmol) of isobutyl bromide is added. The mixture is refluxed with stirring in argon condition for 20 h at 90÷100° C., and concentrated in vacuum at 50÷80° C. to dryness. Then 200 ml of water is added to the residue, the mixture is extracted with (4×100 ml) of dichloromethane. The combined organic fraction is washed with 7% NaOH solution, dried over magnesium sulfate, filtered off, concentrated in vacuum at 50÷80° C. The residue (15 g of brown oil)-crude 4-(2-methylpropyloxy)-3-methoxybenzaldehyde is used on the next step without further purification.
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
34.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.C([O-])([O-])=O.[K+].[K+].[CH2:18](Br)[CH:19]([CH3:21])[CH3:20]>CN(C)C=O>[CH3:18][CH:19]([CH3:21])[CH2:20][O:9][C:8]1[CH:10]=[CH:11][C:3]([CH:2]=[O:1])=[CH:4][C:5]=1[O:6][CH3:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
30.4 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
34.3 g
Type
reactant
Smiles
C(C(C)C)Br
Step Four
Name
three
Quantity
250 mL
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 20 min in argon condition
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser, mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed
STIRRING
Type
STIRRING
Details
with stirring in argon condition for 20 h at 90÷100° C.
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum at 50÷80° C. to dryness
ADDITION
Type
ADDITION
Details
Then 200 ml of water is added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with (4×100 ml) of dichloromethane
WASH
Type
WASH
Details
The combined organic fraction is washed with 7% NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum at 50÷80° C
CUSTOM
Type
CUSTOM
Details
The residue (15 g of brown oil)-crude 4-(2-methylpropyloxy)-3-methoxybenzaldehyde is used on the next step without further purification

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
CC(COC1=C(C=C(C=O)C=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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